![molecular formula C16H14N4 B182022 2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole CAS No. 3575-07-3](/img/structure/B182022.png)

2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole

Vue d'ensemble

Description

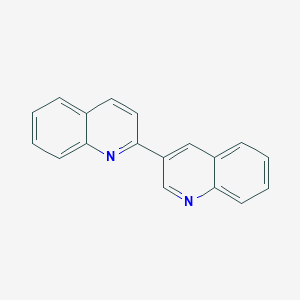

“2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole” is a compound that contains a benzimidazole moiety . Benzimidazoles are a broad group of compounds that contain nitrogen atoms in their structure and can mimic properties of DNA bases . They show biological activities and are also used for spectral and catalytic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been discussed in several studies . For instance, a new benzimidazole compound, N-benzimidazol-2-yl N′-benzyl proponamidine 2, has been synthesized and structurally characterized .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various techniques . For example, the compound N-[2-(1H-Benzimidazol-2-yl)ethyl]butanamide has a molecular formula of C13H17N3O and an average mass of 231.294 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives depend on the nature of the substituents and the molecular structure . For instance, N-[2-(1H-Benzimidazol-2-yl)ethyl]butanamide has a density of 1.2±0.1 g/cm3, a boiling point of 535.4±33.0 °C at 760 mmHg, and a molar volume of 199.9±3.0 cm3 .Applications De Recherche Scientifique

Medicine: Antimicrobial and Antiparasitic Agent

2,2’-ETHANE-1,2-DIYLBIS-1H-BENZIMIDAZOLE: has been explored for its potential use as an antimicrobial and antiparasitic agent. Its structure, which contains two benzimidazole groups, is similar to compounds known for their ability to inhibit the growth of bacteria and parasites. This makes it a candidate for the development of new medications to treat infections, particularly those resistant to current treatments .

Agriculture: Pesticide Development

In agriculture, this compound shows promise in the development of pesticides. Its benzimidazole moiety can interfere with the biological pathways of pests, providing a means to protect crops from infestations without harming the plants themselves. Research is ongoing to determine its efficacy and safety for widespread agricultural use .

Materials Science: Polymer Additive

The incorporation of 2,2’-ETHANE-1,2-DIYLBIS-1H-BENZIMIDAZOLE into polymers can enhance material properties such as thermal stability, mechanical strength, and chemical resistance. Its rigid structure and potential for hydrogen bonding make it an excellent candidate for creating advanced composite materials with improved performance characteristics .

Environmental Science: Pollutant Removal

This compound’s ability to bind with various metals and organic molecules positions it as a useful agent in environmental cleanup efforts. It could be used to remove pollutants from water and soil, aiding in the remediation of contaminated sites .

Chemical Engineering: Catalysis

In chemical engineering, 2,2’-ETHANE-1,2-DIYLBIS-1H-BENZIMIDAZOLE can serve as a catalyst or a component of a catalytic system. Its molecular structure allows it to facilitate chemical reactions, potentially leading to more efficient industrial processes with lower energy requirements and less waste production .

Biochemistry: Protein Research

The benzimidazole groups in this compound can interact with proteins, making it a valuable tool for studying protein structure and function. It may be used in assays to identify protein-ligand interactions, which is crucial for understanding biological processes and designing drugs .

Mécanisme D'action

Propriétés

IUPAC Name |

2-[2-(1H-benzimidazol-2-yl)ethyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEHZMUOBBZTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291832 | |

| Record name | 2,2'-ethane-1,2-diylbis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole | |

CAS RN |

3575-07-3 | |

| Record name | 3575-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-ethane-1,2-diylbis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)

![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)

![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)